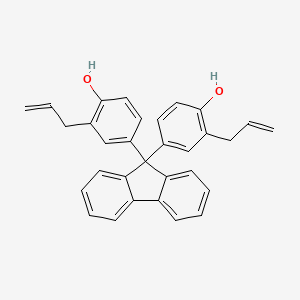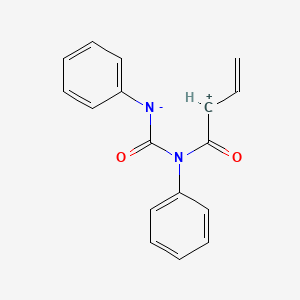![molecular formula C19H40NO4P B14289205 Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate CAS No. 120551-74-8](/img/no-structure.png)
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate is an organophosphorus compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . The reaction conditions often include the use of a base such as potassium tert-butoxide to facilitate the deprotonation of diethyl phosphite, allowing it to react with the alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a targeting moiety for drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Wirkmechanismus
The mechanism of action of diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular membranes, altering their properties and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: A related compound with similar reactivity but different applications.
Dimethyl phosphonate: Another phosphonate with different alkyl groups, used in similar applications.
Triethyl phosphite: A related compound with three ethyl groups bonded to phosphorus, used as a reagent in organic synthesis
Uniqueness
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long alkyl chain and diethylamino group make it particularly useful in applications requiring amphiphilic properties, such as in surfactants or emulsifiers .
Eigenschaften
| 120551-74-8 | |
Molekularformel |
C19H40NO4P |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
11-diethoxyphosphoryl-N,N-diethylundecanamide |
InChI |
InChI=1S/C19H40NO4P/c1-5-20(6-2)19(21)17-15-13-11-9-10-12-14-16-18-25(22,23-7-3)24-8-4/h5-18H2,1-4H3 |
InChI-Schlüssel |
KDBKVBDPCBNFRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CCCCCCCCCCP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)
![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)
